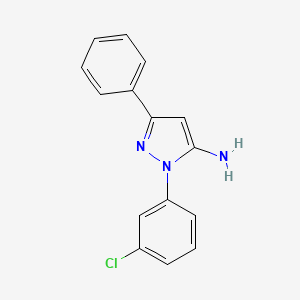
6-氯-2-(4-甲氧基苯基)喹啉-4-羧酸
描述
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in various scientific fields. Quinoline derivatives have been extensively studied due to their significant biological and pharmacological properties
科学研究应用
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
作用机制
Target of Action
Quinoline derivatives have been known to interact with various biological targets, including topoisomerase ii , and have shown promising antifungal activities .
Mode of Action
It’s worth noting that quinoline derivatives have been reported to inhibit the enzyme topoisomerase ii , and some have shown antifungal activities .
Biochemical Pathways
Quinoline derivatives have been known to interfere with dna processes via topoisomerase ii inhibition .
Result of Action
Quinoline derivatives have shown promising antifungal activities and inhibition of topoisomerase II .
生化分析
Biochemical Properties
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) through binding interactions . These interactions suggest that 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid can modulate enzymatic activity, potentially impacting various physiological processes.
Cellular Effects
The effects of 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce cell cycle arrest, apoptosis, and inhibit angiogenesis in various carcinoma cell lines, including MCF-7, HELA, Hep-2, NCI, HEK-293, and VERO . These effects highlight its potential as an anticancer agent, capable of disrupting cellular functions critical for tumor growth and proliferation.
Molecular Mechanism
At the molecular level, 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Molecular docking simulations have identified potential binding sites for this compound, suggesting that it interacts with key proteins involved in cellular signaling pathways . These interactions can alter the activity of these proteins, leading to downstream effects on cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown remarkable stability under various conditions, maintaining its biochemical activity over extended periods . Long-term studies have indicated that it can cause sustained inhibition of target enzymes and prolonged effects on cellular processes, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects, such as tumor growth inhibition and modulation of cellular signaling pathways . At higher doses, it can cause toxic or adverse effects, including nausea, hair loss, weight loss, fatigue, skin rashes, and loss of appetite . These findings underscore the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, it has been shown to inhibit alkaline phosphatases, which are involved in dephosphorylation reactions critical for cellular metabolism . These interactions can affect metabolic flux and alter metabolite levels, potentially impacting overall cellular function.
Transport and Distribution
The transport and distribution of 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and ensuring targeted delivery to specific tissues or organs.
Subcellular Localization
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. It is directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid typically involves the condensation of 2-chloroquinoline derivatives with appropriate phenylhydrazine derivatives. The reaction is often carried out in the presence of solvents like tetrahydrofuran and catalysts such as sodium carbonate . The process may also involve steps like N-alkylation and cyclization to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes, such as using microwave-assisted synthesis or employing green chemistry principles. These methods aim to reduce the use of hazardous reagents and minimize environmental impact .
化学反应分析
Types of Reactions
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Halogen substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine or chlorine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various halogenated quinoline derivatives .
相似化合物的比较
Similar Compounds
Similar compounds to 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid include:
- 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid
- Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives .
Uniqueness
What sets 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 4-position of the phenyl ring can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes .
属性
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-22-12-5-2-10(3-6-12)16-9-14(17(20)21)13-8-11(18)4-7-15(13)19-16/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTAXDJWNKIIHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401483 | |
| Record name | 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116734-25-9 | |
| Record name | 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1351310.png)


![4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B1351322.png)




![3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1351333.png)

